1-chloro-4-(chloromethoxy)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

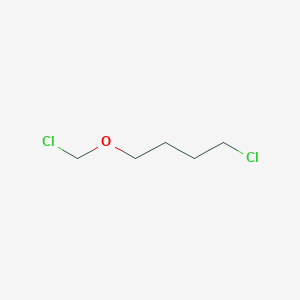

1-chloro-4-(chloromethoxy)butane is a chemical compound with the molecular formula C5H10Cl2O . It has been used in the chloromethylation of benzene and alkylbenzenes .

Synthesis Analysis

The chloromethylation of benzene and alkylbenzenes was studied using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The relative rate data of chloromethylations compared to benzene as well as isomer distributions were determined .Molecular Structure Analysis

The molecular structure of 1-chloro-4-(chloromethoxy)butane consists of a butane backbone with a chlorine atom attached to the first carbon and a chloromethoxy group attached to the fourth carbon .Chemical Reactions Analysis

The chloromethylation of benzene and alkylbenzenes was carried out using 1,4-bis(chloromethoxy)butane and 1-chloro-4-chloromethoxybutane . The mechanisms of the reactions were considered in view of the experimental data .Physical And Chemical Properties Analysis

The molecular weight of 1-chloro-4-(chloromethoxy)butane is 122.593 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Chloromethylation in Organic Synthesis

1-Chloro-4-(chloromethoxy)butane has been studied for its role in chloromethylation reactions. Olah, Beal, and Olah (1976) investigated its use in the chloromethylation of benzene and alkylbenzenes, providing insights into the mechanisms and preparative aspects of chloromethylations with this compound (Olah, Beal, & Olah, 1976).

Synthesis and Analysis

Wang Xiao-jun (2011) developed a method for synthesizing chloromethoxy butane (CMB) using butanol, paraformaldehyde, and dry hydrogen chloride. This study provides a detailed analysis of the product's composition and the optimal reaction conditions for achieving high yields (Wang Xiao-jun, 2011).

Application in Resin Modification

The use of 1,4-bis(chloromethoxy)butane as a chloromethylation reagent has been explored in the synthesis of chloromethylated phenolic resins, with Xu Qiu-ju (2010) examining the effects of various factors on the chloromethylation reaction and discussing the reaction mechanism (Xu Qiu-ju, 2010).

Application in Polymer Science

Shaffer, Antolin, and Percec (1987) synthesized the first examples of aromatic-aliphatic polyformals using 1,4-bis(chloromethoxy)butane, exploring the reactivity of the compound in polyetherification and its effects on polymer microstructure (Shaffer, Antolin, & Percec, 1987).

Environmental and Health Implications

Studies have examined the carcinogenic activity of compounds including 1,4-bis(chloromethoxy)butane, assessing their impact on health. Van Duuren, Goldschmidt, and Seidman (1975) evaluated the carcinogenicity of several alpha-chloro ethers in mice, contributing to the understanding of the potential health risks associated with these compounds (Van Duuren, Goldschmidt, & Seidman, 1975).

Safety and Hazards

properties

IUPAC Name |

1-chloro-4-(chloromethoxy)butane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRJVJZWDJDJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)COCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310863 |

Source

|

| Record name | 1-chloro-4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3970-17-0 |

Source

|

| Record name | NSC233055 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-4-(chloromethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.